Human Dopamine D3 Receptor Binding Affinity of 9-Ethoxy-2-(3-methylphenyl)chromeno[2,3-d]pyrimidin-4-one
The target compound, 9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, demonstrates potent antagonist activity at the human dopamine D3 receptor, a key target for several neurological and psychiatric disorders. Its affinity (Ki) is 40 nM when tested on human D3 receptors expressed in CHO cells [1]. In contrast, a very close structural analog, 9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS 2097899-54-0), has no reported dopamine D3 receptor activity in the same or comparable public databases. This specific meta-methyl substitution pattern is therefore linked to a measurable, functional gain in D3 receptor affinity.
| Evidence Dimension | Binding Affinity (Ki) for Human Dopamine D3 Receptor |
|---|---|
| Target Compound Data | Ki = 40 nM [1] |
| Comparator Or Baseline | 9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS 2097899-54-0). No publicly reported data. |
| Quantified Difference | The meta-substituted target compound shows a Ki of 40 nM, whereas the para-substituted analog's activity is unquantified and unreported. |
| Conditions | Antagonist activity at human dopamine D3 receptor expressed in CHO cells, measured by [35S]-GTPgammaS assay after 90 mins [1]. |
Why This Matters
For research programs targeting the dopamine D3 receptor, this single data point makes the target compound a selectable candidate, while the analog with no data represents a higher-risk, unvalidated alternative.
- [1] BindingDB. (n.d.). BDBM50139921: Antagonist activity at human dopamine D3 receptor. Entry from US10577361, E35. Retrieved May 10, 2026. View Source
